molecular formula C8H10Cl3NO B2889161 (3,5-Dichloro-2-methoxyphenyl)methanamine;hydrochloride CAS No. 2378507-01-6

(3,5-Dichloro-2-methoxyphenyl)methanamine;hydrochloride

Cat. No.: B2889161
CAS No.: 2378507-01-6
M. Wt: 242.52
InChI Key: MWPFLHCRZRLZKA-UHFFFAOYSA-N
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Description

(3,5-Dichloro-2-methoxyphenyl)methanamine hydrochloride is a substituted aryl methanamine derivative characterized by a phenyl ring with methoxy (-OCH₃) and two chlorine substituents at the 2-, 3-, and 5-positions, respectively. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical synthesis applications.

Properties

IUPAC Name

(3,5-dichloro-2-methoxyphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO.ClH/c1-12-8-5(4-11)2-6(9)3-7(8)10;/h2-3H,4,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPFLHCRZRLZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloro-2-methoxyphenyl)methanamine;hydrochloride involves several steps. One common method includes the reaction of 3,5-dichloro-2-methoxybenzaldehyde with an amine source under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process often includes rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloro-2-methoxyphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-[(3,5-dichloro-2-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride is a complex organic compound with potential applications in chemistry, biology, and medicine. It is characterized by aromatic and aliphatic functional groups, giving it unique chemical properties.

Scientific Research Applications

N-[(3,5-dichloro-2-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride has several applications in scientific research:

  • Chemistry: It is used as an intermediate in synthesizing more complex organic molecules.
  • Biology: It is investigated as a potential biochemical probe to study enzyme activities and metabolic pathways.
  • Medicine: It is explored for potential therapeutic properties, including antimicrobial and anticancer activities.

Chemical Reactions

N-[(3,5-dichloro-2-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride can undergo various chemical reactions:

  • Oxidation: Using reagents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
  • Reduction: Using agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho or para to the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Other Compounds with Similar Applications

Other compounds containing dichloro- or methoxyphenyl groups have shown various applications:

  • N-(3,5-Dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-yl-benzenesulfonamide: This compound has 5-HT6 receptor activity and potential use in treating CNS disorders such as anxiety, depression, and cognitive memory disorders .
  • N-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidin-3-yl cores: These compounds exhibit antimicrobial properties against Staphylococcus aureus, Acinetobacter baumannii, and other strains .
  • (3,5-Dichloro-2-methoxyphenyl)methanamine;hydrochloride: Harmful if swallowed and causes skin irritation .
  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl): Modifies the D3 receptor pharmacophore to improve D3 activity .
  • Diclofenac (DCF): The photocatalytic mineralization and degradation of Diclofenac (DCF) using Mn-WO3/LED has been explored to address water resource pollution .

Mechanism of Action

The mechanism of action of (3,5-Dichloro-2-methoxyphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The substituents on the phenyl ring significantly influence electronic, steric, and solubility properties. Key analogs include:

Compound Name Substituents Key Structural Features
(3,5-Dichloro-2-methoxyphenyl)methanamine HCl 2-OCH₃, 3-Cl, 5-Cl Electron-withdrawing Cl groups enhance acidity; OCH₃ provides moderate electron donation .
[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine 2-OCHF₂, 3-Cl, 5-Cl Difluoromethoxy group increases electronegativity and lipophilicity compared to OCH₃ .
(5-Chloro-3-methylpyridin-2-yl)methanamine HCl Pyridine ring with Cl and CH₃ Heterocyclic structure alters electronic distribution and hydrogen-bonding potential .
[3-(4-Methylphenyl)phenyl]methanamine HCl Biphenyl with CH₃ Extended aromatic system enhances π-π stacking interactions .

Impact of Substituents :

  • Methoxy vs. Difluoromethoxy : Difluoromethoxy groups (as in ) are more electronegative, altering reactivity in nucleophilic substitutions .
  • Heterocycles : Pyridine or pyrazine rings (e.g., ) introduce nitrogen atoms, enabling additional hydrogen bonding and coordination with metal catalysts .

Physicochemical Properties

NMR data from and reveal substituent-dependent shifts:

Compound (Example) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Solvent
2k: (4-(Methylsulfinyl)phenyl)methanamine HCl 2.55 (s, 3H, SCH₃), 7.45–7.55 (m, 4H) 40.1 (SCH₃), 126–138 (C-Ar) Methanol-d₄
Target Compound (Hypothetical) ~3.85 (s, 3H, OCH₃), 6.8–7.2 (m, 2H) ~56 (OCH₃), 115–135 (C-Cl, C-Ar) DMSO-d₆ (predicted)

Observations :

  • Methoxy protons typically resonate at δ 3.2–3.9 ppm, while methylsulfinyl groups (e.g., 2k) show upfield shifts due to electron-withdrawing effects .
  • Chlorine substituents deshield aromatic carbons, shifting ¹³C signals downfield (e.g., 115–135 ppm) .

Biological Activity

(3,5-Dichloro-2-methoxyphenyl)methanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthetic methodologies, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorinated aromatic ring with a methoxy group, which contributes to its reactivity and interaction with various biological systems. The chlorine substituents at the 3 and 5 positions enhance its pharmacological properties, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies suggest that this compound may inhibit specific cancer cell lines, indicating potential as an antitumor agent. For instance, in vitro assays demonstrated significant apoptosis induction in certain cancer models.
  • Neurotransmitter Interaction : The compound's structure allows it to interact with neurotransmitter systems, which may influence neurological functions. This interaction is crucial for understanding its potential use in treating neurological disorders.
  • Computational Predictions : Computational methods have been employed to analyze structure-activity relationships (SAR), predicting therapeutic potentials and toxicological risks associated with the compound.

Synthetic Methodologies

Various synthetic pathways have been developed for the preparation of this compound. A typical synthesis involves:

  • Starting Materials : The synthesis often begins with 3,5-dichloro-2-methoxyphenol.
  • Reagents : Common reagents include dichloroacetyl chloride and triethylamine in a solvent such as dry dioxane.
  • Procedure : The reaction mixture is refluxed for a specified duration to achieve the desired product yield .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antitumor Studies : In a recent study, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The study provided quantitative data on cell viability and IC50 values .
  • Neuropharmacological Effects : Another research effort focused on the compound's interaction with dopamine receptors, revealing its potential role in modulating neurotransmission and providing insights into its possible use in treating conditions like schizophrenia .

Comparative Analysis

The following table summarizes key aspects of this compound compared to structurally similar compounds:

Compound NameStructureBiological ActivityUnique Features
2-Methyl-6-phenylethynylpyridineContains a phenyl and ethynyl groupAntagonist for mGluR5Known for neuroprotective effects
4-ChloroanilineSimple aniline derivativeAntimicrobial propertiesCommonly used in dye synthesis
3-Amino-4-chlorobenzoic acidAmino acid derivativeAnti-inflammatory propertiesInvolved in metabolic pathways

This comparative analysis highlights the unique biological activity of this compound within its structural class.

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of (3,5-Dichloro-2-methoxyphenyl)methanamine hydrochloride, and how do they influence its chemical reactivity?

  • The compound contains a phenyl ring substituted with two chlorine atoms (3,5-positions), a methoxy group (2-position), and a methanamine group. The electron-withdrawing chlorine atoms and electron-donating methoxy group create a polarized aromatic system, enhancing reactivity in electrophilic substitution or nucleophilic aromatic substitution reactions. The primary amine (methanamine) allows for salt formation (hydrochloride) to improve solubility and stability .

Q. What are the established synthetic routes for (3,5-Dichloro-2-methoxyphenyl)methanamine hydrochloride, and how can reaction conditions be optimized for high yield and purity?

  • A common route involves halogenation and methoxylation of a precursor phenylmethanamine derivative. For example:

Chlorination of 2-methoxyphenylmethanamine using Cl₂ or SOCl₂ under controlled temperatures (0–5°C).

Purification via recrystallization or column chromatography to isolate the dichloro intermediate.

Hydrochloride salt formation using HCl gas in ethanol.
Optimization involves precise stoichiometry, low-temperature reaction control, and inert atmospheres to minimize side reactions .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous versus organic solvents?

  • The hydrochloride salt enhances aqueous solubility due to ionic dissociation, making it suitable for biological assays. In organic solvents (e.g., DMSO, ethanol), the compound remains stable but may require anhydrous conditions to prevent hydrolysis. Stability studies recommend storage at −20°C in desiccated environments to avoid degradation .

Advanced Research Questions

Q. What experimental approaches are recommended for studying the binding affinity of (3,5-Dichloro-2-methoxyphenyl)methanamine hydrochloride to neuronal receptors?

  • Use radioligand displacement assays (e.g., with ³H-labeled antagonists) to measure affinity for receptors like serotonin or dopamine receptors. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics. Computational docking studies (e.g., AutoDock Vina) may predict binding modes, guided by the compound’s halogen and methoxy substituents .

Q. How does (3,5-Dichloro-2-methoxyphenyl)methanamine hydrochloride interact with cytochrome P450 enzymes, and what implications does this have for drug metabolism studies?

  • In vitro assays using human liver microsomes can identify CYP450 isoforms (e.g., CYP1A2, CYP2D6) affected by the compound. Competitive inhibition assays with fluorogenic substrates (e.g., ethoxyresorufin for CYP1A2) reveal IC₅₀ values. Metabolite profiling via LC-MS/MS identifies oxidation or demethylation products, critical for assessing drug-drug interaction risks .

Q. What are the key differences in biological activity between (3,5-Dichloro-2-methoxyphenyl)methanamine hydrochloride and structurally similar halogenated phenylmethanamine derivatives?

  • Comparative studies show that chlorine substituents at 3,5-positions enhance receptor binding specificity compared to fluorine or bromine analogs. For example, 3,5-dichloro derivatives exhibit higher affinity for σ-1 receptors than 3,5-difluoro variants. Methoxy groups at the 2-position further modulate lipophilicity and blood-brain barrier penetration .

Q. How can researchers resolve contradictions in reported cytotoxicity data for (3,5-Dichloro-2-methoxyphenyl)methanamine hydrochloride across different cell lines?

  • Discrepancies may arise from cell-specific metabolic activity or assay conditions (e.g., serum concentration, incubation time). Standardize protocols using MTT or ATP-based viability assays, and validate findings with orthogonal methods (e.g., flow cytometry for apoptosis). Include positive controls (e.g., cisplatin) and account for batch-to-batch compound variability .

Methodological Considerations

Q. What analytical techniques are most effective for characterizing the purity and stability of (3,5-Dichloro-2-methoxyphenyl)methanamine hydrochloride under different storage conditions?

  • HPLC-UV/Vis : Quantify purity (>98%) using a C18 column and acetonitrile/water mobile phase.
  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, monitoring for degradation peaks (e.g., loss of methoxy or amine signals).
  • TGA/DSC : Assess thermal stability and hygroscopicity under nitrogen atmospheres .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Use QSAR models to correlate substituent effects (e.g., Cl vs. F) with logP, solubility, and metabolic stability. Molecular dynamics simulations predict blood-brain barrier permeability, while ADMET predictors (e.g., SwissADME) optimize bioavailability .

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